12-Bromo-1-dodecanol
Overview
Description
12-Bromo-1-dodecanol is an organic compound with the molecular formula C12H25BrO. It is a primary alcohol with a bromine atom attached to the 12th carbon of a dodecane chain. This compound is known for its use in various chemical reactions and applications in scientific research .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as primary alcohols . These compounds comprise the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl) .
Mode of Action
It is suggested that like other longer-chain alcohols, 12-bromo-1-dodecanol probably affects cell membranes in an unspecific manner due to its hydrophilic and lipophilic properties .
Biochemical Pathways
It is known that this compound can induce photoisomerization in some azobenzene-containing polymers, resulting in reversible solid-to-liquid transitions .
Result of Action
It is known that this compound can induce photoisomerization in some azobenzene-containing polymers, resulting in reversible solid-to-liquid transitions . This property enables photoinduced healing and processing of these polymers with high spatiotemporal resolution .
Action Environment
No special environmental precautions are required for this compound .
Biochemical Analysis
Biochemical Properties
12-Bromo-1-dodecanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acyl-ACP/acyl-CoA reductase, an enzyme involved in fatty acid metabolism . The interaction between this compound and this enzyme can modulate the enzyme’s activity, impacting the overall metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in lipid metabolism, thereby altering cellular lipid profiles . Additionally, it has been found to impact cell signaling pathways related to stress responses and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to proteins and enzymes, leading to either inhibition or activation of their functions. For example, the binding of this compound to chemosensory proteins in insects has been shown to induce conformational changes, facilitating the transport of hydrophobic chemicals . This binding interaction is crucial for the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher dosages, this compound can induce adverse effects, including hepatotoxicity and disruptions in lipid metabolism. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-ACP/acyl-CoA reductase and thioesterase, influencing the synthesis and degradation of fatty acids . These interactions can alter metabolic flux and impact the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and lipid droplets . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The activity of this compound is thus closely linked to its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Bromo-1-dodecanol can be synthesized through the bromination of 1-dodecanol. One common method involves the reaction of 1-dodecanol with hydrobromic acid (HBr) in the presence of a solvent like toluene. The reaction mixture is heated under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 12-Bromo-1-dodecanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-dodecanol.
Oxidation Reactions: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form 1-dodecanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 1-Dodecanol.
Oxidation: 1-Dodecanal (aldehyde) or dodecanoic acid (carboxylic acid).
Reduction: 1-Dodecanol.
Scientific Research Applications
12-Bromo-1-dodecanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Bromo-12-dodecene: Similar structure but with a double bond.
12-Chloro-1-dodecanol: Similar structure but with a chlorine atom instead of bromine.
1-Dodecanol: Lacks the bromine atom.
Uniqueness: 12-Bromo-1-dodecanol is unique due to the presence of both a bromine atom and a hydroxyl group on a long carbon chain. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
12-bromododecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDMJNTHJYVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049273 | |
Record name | 12-Bromo-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-77-2 | |
Record name | 12-Bromo-1-dodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3344-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Bromo-1-dodecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Bromo-1-dodecanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Bromo-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-BROMO-1-DODECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 12-Bromo-1-dodecanol in the presented research?
A1: this compound serves as a key starting material in the synthesis of complex molecules. Specifically, it plays a crucial role in synthesizing the ceramide sex pheromone [(2S,2′R,3S,4R)-2-(2′-hydroxy-21′-methyldocosanoylamino)-1,3,4-pentadecanetriol] found in the female hair crab (Erimacrus isenbeckii) [, ].
Q2: Is there a more efficient method for synthesizing this compound?
A2: Yes, recent research [] highlights a novel approach for synthesizing this compound and similar bromoalkanols. This method utilizes microwave irradiation and focuses on the monobromination of diols with aqueous hydrobromic acid (HBr) in toluene. This technique offers advantages in terms of yield and selectivity compared to traditional methods.
Q3: Can you provide the structural characterization data for this compound?
A3: While the provided research abstracts don't explicitly state the molecular formula and weight of this compound, these can be easily deduced.
Q4: Are there alternative synthetic routes to the ceramide sex pheromone that don't rely on this compound?
A4: The provided research focuses solely on a synthesis utilizing this compound [, ]. Exploring alternative synthetic pathways would require a broader literature search on the target ceramide molecule. Different starting materials and synthetic strategies might be employed, potentially offering advantages in yield, stereoselectivity, or cost-effectiveness.
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